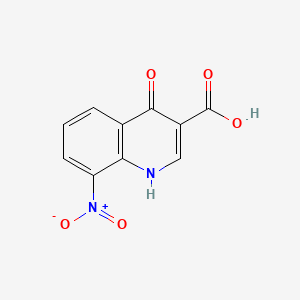

DNA2 inhibitor C5

Description

Properties

IUPAC Name |

8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIZBCVEHSUUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189521 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35973-25-2 | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002638447 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DNA2 Inhibitor C5

For Immediate Release

City of Industry, CA – December 17, 2025 – In a significant advancement for oncology research and drug development, the detailed mechanism of action for the selective DNA2 inhibitor, C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), has been elucidated. This technical guide provides an in-depth analysis of C5's interaction with the DNA2 nuclease/helicase, its cellular consequences, and the experimental framework used to determine its efficacy. This information is crucial for researchers, scientists, and professionals in the field of drug development aiming to leverage DNA2 inhibition for therapeutic benefit.

Core Mechanism of Action: Competitive Inhibition of DNA2's Multifunctional Enzymatic Activities

C5 has been identified as a potent and selective inhibitor of DNA2, a key enzyme in DNA replication and repair.[1][2][3][4][5] Through a virtual high-throughput screening process, C5 was discovered to bind to a druggable pocket within the helicase domain of DNA2.[1][5] This binding site is crucial for the enzyme's interaction with its DNA substrate.[1][2]

The binding of C5 to DNA2 is competitive in nature, effectively preventing the DNA substrate from accessing the enzyme's active sites.[1][3] This direct competition results in the inhibition of all three of DNA2's critical enzymatic functions:

-

Nuclease Activity: C5 inhibits the 5'-3' flap endonuclease/exonuclease activity of DNA2, which is essential for processing Okazaki fragments during lagging strand synthesis and for the long-range resection of DNA double-strand breaks (DSBs).[1][6]

-

ATPase Activity: The DNA-dependent ATPase activity of DNA2, which fuels its helicase function, is also abrogated by C5.[1][3]

-

Helicase Activity: Consequently, the 3'-5' helicase activity of DNA2, responsible for unwinding DNA, is inhibited.[1][3][6]

By disrupting these core functions, C5 effectively mimics the genetic knockout of DNA2, leading to significant downstream cellular consequences.[6]

Cellular Impact: Impaired DNA Repair and Sensitization to Cancer Therapies

The inhibition of DNA2 by C5 has profound effects on cellular DNA metabolism, particularly in the context of DNA damage and replication stress, which are hallmarks of cancer cells. The key cellular effects include:

-

Inhibition of DNA End Resection: C5 suppresses the resection of DNA DSBs, a critical step in homology-directed repair (HDR).[1][2][6]

-

Impaired Restart of Stalled Replication Forks: The inhibitor prevents the efficient restart of stalled DNA replication forks, leading to their collapse and the formation of lethal DSBs.[1][2][5][6]

-

Synergistic Lethality with Chemotherapeutic Agents and PARP Inhibitors: By crippling a crucial DNA repair pathway, C5 sensitizes cancer cells to DNA damaging agents like camptothecin (B557342) and exhibits strong synergistic effects with PARP inhibitors.[1][2][6][7] This synthetic lethality approach is a promising strategy for treating cancers with existing DNA repair deficiencies, such as those with BRCA mutations.

-

Cell Cycle Arrest: Treatment with C5 leads to cell cycle arrest in the late S/G2 phase, preventing mitotic entry and causing chromosomal segregation defects.[6]

These cellular outcomes underscore the potential of C5 as a lead compound for the development of novel anticancer drugs that can be used in combination with existing therapies to overcome resistance.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the DNA2 inhibitor C5.

| Parameter | Value | Assay | Reference |

| IC50 (DNA2 Nuclease Activity) | 20-30 µM | In vitro nuclease assay | [3][6] |

| IC50 (DNA Binding) | ~30 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][6] |

| Glide XP Docking Score | -8.3 kcal/mol | Virtual High-Throughput Screen | [1] |

| Cell Line | Cancer Type | IC50 (7-day incubation) | Reference |

| MCF7 | Breast Cancer | ~1.9 µM (in combination with MK4827) | [7] |

| Various | Breast, Colon, Prostate, Lung | Varies (0 to 80 µM tested) | [1][5] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of C5.

DNA2 Nuclease Activity Assay

Objective: To determine the inhibitory effect of C5 on the nuclease activity of DNA2.

Methodology:

-

Substrate Preparation: A flap DNA substrate is synthesized with a 32P label at the 5' end of the flap strand.

-

Reaction Mixture: Recombinant human DNA2 enzyme (e.g., 10 nM) is incubated with the 32P-labeled flap DNA substrate (e.g., 500 fmol) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM DTT, 0.25 mg/ml BSA, and 4 mM MgCl2.

-

Inhibitor Addition: Varying concentrations of C5 (or DMSO as a control) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at 37°C for a time course determined to be in the linear range of the enzyme activity (e.g., 1-10 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., 60 mM EDTA, 40% sucrose, 0.6% SDS, 0.25% bromophenol blue, and 0.25% xylene cyanole FF).

-

Product Separation: The reaction products are separated by 15% denaturing polyacrylamide gel electrophoresis (PAGE).

-

Data Analysis: The gel is exposed to a phosphor screen, and the amount of cleaved product is quantified using a phosphorimager. The IC50 value is calculated from the dose-response curve.

DNA2 ATPase Activity Assay

Objective: To measure the effect of C5 on the DNA-dependent ATPase activity of DNA2.

Methodology:

-

Reaction Setup: Purified DNA2 (e.g., 10 nM) is incubated in a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 25 mM NaCl, 2.5 mM DTT, 0.1 mg/ml BSA, and 5% glycerol.

-

Cofactors and Substrates: A single-stranded DNA oligonucleotide (e.g., 200 nM) and [γ-32P]ATP (e.g., 200 µM) are added to the reaction.

-

Inhibitor Addition: C5 is added at various concentrations.

-

Incubation: The reaction is incubated at 37°C.

-

Analysis: Aliquots are taken at different time points and spotted onto a polyethyleneimine (PEI) cellulose (B213188) thin-layer chromatography (TLC) plate. The TLC plate is developed in a solution of 0.5 M LiCl and 1 M formic acid to separate the [γ-32P]ATP from the released 32P-inorganic phosphate (B84403) (Pi).

-

Quantification: The amount of ATP hydrolysis is quantified by phosphorimaging of the TLC plate.

DNA2 Helicase Activity Assay

Objective: To assess the inhibition of C5 on the DNA unwinding activity of DNA2.

Methodology:

-

Enzyme and Substrate: A nuclease-deficient mutant of DNA2 (D294A) is used to isolate the helicase activity. The substrate is a 32P-labeled duplex DNA with a 3' single-stranded tail.

-

Reaction Conditions: The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM DTT, 0.25 mg/ml BSA, 4 mM MgCl2, and 4 mM ATP.

-

Inhibitor and Incubation: C5 is added at various concentrations, and the reaction is incubated at 37°C for 1 hour.

-

Reaction Quenching: The reaction is stopped with a stop solution containing EDTA and loading dye.

-

Product Visualization: The reaction products (unwound single-stranded DNA and remaining duplex DNA) are separated on an 8% native polyacrylamide gel.

-

Analysis: The gel is dried and exposed to a phosphor screen to visualize and quantify the unwound DNA.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if C5 inhibits the binding of DNA2 to its DNA substrate.

Methodology:

-

Binding Reaction: Recombinant DNA2 (e.g., 50 nM) is incubated with a 32P-labeled flap DNA substrate (e.g., 1 nM) in a binding buffer.

-

Inhibitor Addition: Increasing concentrations of C5 (0 to 1000 µM) are included in the binding reactions.

-

Incubation: The mixture is incubated on ice to allow for the formation of the DNA-protein complex.

-

Electrophoresis: The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis to separate the free DNA from the DNA-protein complex.

-

Detection: The gel is dried and autoradiographed to visualize the bands.

-

Analysis: The intensity of the shifted band (DNA2-DNA complex) is quantified to determine the effect of C5 on DNA binding.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the core concepts of C5's mechanism of action and the workflow for its discovery and characterization.

Caption: C5 binds to the helicase domain of DNA2, blocking DNA substrate binding and inhibiting downstream DNA repair processes.

Caption: Workflow for the identification and characterization of the this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. amsbio.com [amsbio.com]

- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

Discovery of C5: A Potent Inhibitor of DNA2 Helicase/Nuclease for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Cancer cells often exhibit an increased reliance on specific DNA repair pathways to cope with elevated replication stress. This dependency presents a therapeutic window for targeting key enzymes in these pathways. DNA2, a helicase/nuclease, is a critical component of DNA end resection and replication fork restart, processes that are frequently upregulated in cancerous cells. This document provides a comprehensive technical overview of the discovery and characterization of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small-molecule inhibitor of DNA2. C5 was identified through virtual high-throughput screening and has been shown to effectively inhibit the enzymatic activities of DNA2, leading to synthetic lethality in cancer cells, particularly when combined with other DNA-damaging agents or inhibitors of parallel repair pathways. This guide details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to validate C5 as a promising lead compound for anticancer drug development.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. In many cancers, these pathways are dysregulated, with cells becoming overly reliant on specific repair mechanisms for survival. DNA helicase/nuclease 2 (DNA2) is an essential enzyme involved in several DNA metabolic processes, including the long-range resection of DNA double-strand breaks (DSBs) for homologous recombination (HR), the processing of Okazaki fragments during DNA replication, and the restart of stalled replication forks.[1][2][3][4][5][6][7] Its dual enzymatic functions make it a critical node in maintaining genomic stability, especially in cancer cells experiencing high levels of replication stress.[1][2][5]

Targeting DNA2 presents a promising strategy for cancer therapy. Inhibition of DNA2 can disrupt crucial repair processes, leading to the accumulation of lethal DNA damage in cancer cells. Furthermore, inhibiting DNA2 can sensitize these cells to conventional chemotherapies and other targeted agents like PARP inhibitors.[1][2][8][9] This whitepaper focuses on the discovery and preclinical validation of C5, a potent and selective inhibitor of DNA2.

Discovery and Mechanism of Action

C5, with the chemical name 4-hydroxy-8-nitroquinoline-3-carboxylic acid, was identified through a virtual high-throughput screening campaign designed to find small molecules that could bind to the helicase domain of DNA2.[1][2][8][10]

Binding and Competitive Inhibition

Biochemical and mutagenesis studies have confirmed that C5 binds to a pocket near a DNA-binding motif within the helicase domain of DNA2.[1][2][8] This binding is competitive with the DNA substrate. By occupying this site, C5 effectively prevents DNA from binding, which is a prerequisite for all of the enzyme's functions. Consequently, C5 inhibits the nuclease, the DNA-dependent ATPase, and the helicase activities of DNA2.[1][11][12][13] Kinetic studies have demonstrated that C5 acts as a competitive inhibitor of the DNA2 nuclease activity.[1]

Caption: Mechanism of C5 action on DNA2 enzymatic functions.

Quantitative Data Summary

The efficacy of C5 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Inhibition of DNA2 Activities by C5

| Activity Inhibited | IC50 Value | Assay Type | Comments |

| Nuclease Activity | ~20 µM | In vitro nuclease assay | Determined to be a competitive inhibitor.[1][10][11][14] |

| DNA Binding | ~30 µM | EMSA | Concentration needed to reduce DNA-substrate complex by 50%.[1] |

| ATPase Activity | Inhibited | In vitro ATPase assay | Inhibition is dose-dependent.[1] |

| Helicase Activity | Inhibited | In vitro helicase assay | Inhibition is a consequence of blocked DNA binding and ATPase activity.[1] |

Table 2: Cytotoxicity of C5 in Human Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| Panel of 18 cell lines | Breast, Colon, Prostate, Lung | 7 µM to 70 µM[1] |

| MCF7 | Breast Cancer | ~1.9 µM (in combination with PARPi)[1][9] |

Table 3: Synergistic Effects of C5 with Other Agents

| Combination Agent | Cell Line | Effect | Quantitative Metric |

| Camptothecin (B557342) (CPT) | MCF7 | Synergistic cell killing | C5 (1 µM) significantly enhances CPT cytotoxicity.[1][9] |

| MK4827 (PARP inhibitor) | MCF7 | Strong synergistic cell killing | Combination Index (CI) = 0.13 for C5 (2 µM) and MK4827 (1 µM).[1][9] |

Key Cellular Effects of C5

C5's inhibition of DNA2 translates into several significant cellular phenotypes, primarily related to the disruption of DNA repair and replication fork maintenance.

Caption: Cellular pathways affected by the inhibition of DNA2 by C5.

-

Inhibition of DNA End Resection : C5 suppresses the resection of DNA double-strand breaks, a key step for repair by homologous recombination.[1][8]

-

Suppression of Stalled Replication Fork Restart : Treatment with C5 impairs the ability of cells to restart DNA replication forks that have stalled due to damage or replication inhibitors like hydroxyurea (B1673989) (HU) and camptothecin (CPT).[1][8]

-

Synthetic Lethality : C5 shows strong synergistic effects with PARP inhibitors. PARP is involved in single-strand break repair and alternative fork processing. When DNA2-mediated resection is inhibited by C5, cells become highly dependent on PARP for survival, creating a synthetic lethal interaction.[1][3][9][10]

-

Targeting Fork Protection-Defective Cells : In cells with defects in replication fork protection (e.g., BRCA2 deficient), C5 prevents the excessive degradation (over-resection) of nascent DNA, a toxic event.[1][8]

Detailed Experimental Protocols

The following protocols are synthesized from the methodologies described in the cited literature.[1]

In Vitro DNA2 Nuclease Assay

-

Objective : To measure the inhibitory effect of C5 on the nuclease activity of purified DNA2 protein.

-

Substrate : A 32P-labeled single-stranded or flap DNA substrate.

-

Protocol :

-

Prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl, 125 mM NaCl, 6 mM MgCl2, 1.3 mM ATP, 0.2 mg/mL BSA, 2% glycerol, pH 8.0).

-

Add purified DNA2 enzyme to a final concentration of approximately 10-50 nM.

-

Add varying concentrations of C5 (e.g., 0 to 1000 µM), dissolved in DMSO. Include a DMSO-only control.

-

Initiate the reaction by adding the 32P-labeled DNA substrate (e.g., 1 nM).

-

Incubate the reaction at 25-37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 20 mM EDTA, and proteinase K).

-

Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the results by autoradiography and quantify the amount of cleaved substrate to determine the percentage of inhibition.

-

In Vitro ATPase Assay

-

Objective : To determine if C5 inhibits the DNA-dependent ATPase activity of DNA2.

-

Method : Thin-Layer Chromatography (TLC) to separate 32P-labeled ATP from the ADP product.

-

Protocol :

-

Set up reactions in a suitable buffer containing DNA (e.g., 200 nM) and ATP (e.g., 200 µM, including [γ-32P]ATP).

-

Add purified DNA2 enzyme (e.g., 10 nM).

-

Add varying concentrations of C5 (e.g., 0 to 250 µM) or a DMSO control.

-

Incubate at 37°C for a specified time.

-

Spot a small aliquot of the reaction onto a TLC plate.

-

Separate ATP and ADP using an appropriate solvent system.

-

Visualize by autoradiography and quantify the spots to calculate the percentage of ATP hydrolyzed.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Objective : To assess the effect of C5 on the DNA binding capability of DNA2.

-

Protocol :

-

Prepare binding reactions containing a labeled DNA flap substrate (e.g., 1 nM) in a binding buffer.

-

Add purified DNA2 enzyme (e.g., 50 nM).

-

Add varying concentrations of C5 (e.g., 0 to 1000 µM) or a DMSO control.

-

Incubate on ice to allow protein-DNA complex formation.

-

Resolve the reaction products on a native polyacrylamide gel.

-

Visualize the labeled DNA by autoradiography. A reduction in the shifted band (protein-DNA complex) in the presence of C5 indicates inhibition of DNA binding.

-

Cell Viability and Clonogenic Survival Assay

-

Objective : To measure the cytotoxic and cytostatic effects of C5, alone or in combination with other drugs.

-

Protocol :

-

Seed human cancer cells (e.g., MCF7) in 96-well plates or 6-well plates for clonogenic assays.

-

Allow cells to attach overnight.

-

Treat cells with a range of concentrations of C5 and/or a second agent (e.g., CPT, MK4827).

-

For viability assays, incubate for 4-7 days. Measure cell viability using a suitable method (e.g., MTT assay, cell counting with trypan blue exclusion).

-

For clonogenic assays, incubate for 10-14 days until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet).

-

Count the colonies to determine the surviving fraction relative to untreated controls.

-

Calculate IC50 values and combination indices using appropriate software (e.g., CompuSyn).

-

Conclusion and Future Directions

References

- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]

- 3. DNA2 in Chromosome Stability and Cell Survival—Is It All about Replication Forks? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dna2 nuclease-helicase structure, mechanism and regulation by Rpa | eLife [elifesciences.org]

- 5. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Dna2 nuclease-helicase structure, mechanism and regulation by Rpa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Frontiers | New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy [frontiersin.org]

- 13. DNA2 inhibitor C5 - MedChem Express [bioscience.co.uk]

- 14. universalbiologicals.com [universalbiologicals.com]

The Structure-Activity Relationship of DNA2 Inhibitor C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA replication helicase/nuclease 2 (DNA2) is a critical enzyme in maintaining genomic stability through its roles in Okazaki fragment processing, DNA double-strand break (DSB) repair, and the recovery of stalled replication forks.[1][2] Its overexpression in various cancers has made it an attractive target for anticancer therapies.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of C5 (also known as NSC-15765), a selective small-molecule inhibitor of DNA2, and its recently developed analogs. We will detail the core chemical scaffold, summarize quantitative bioactivity data, and provide comprehensive experimental protocols for key assays, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to DNA2 and the Rationale for Inhibition

DNA2 is a multifunctional enzyme possessing both 5'-3' helicase and nuclease activities, which are essential for several DNA metabolic pathways.[2][4] In the context of DNA replication, DNA2, in concert with Flap Endonuclease 1 (FEN1) and Replication Protein A (RPA), processes long flaps that arise during Okazaki fragment maturation.[1][5] Furthermore, DNA2 plays a pivotal role in the homologous recombination (HR) pathway for DSB repair, where it participates in the 5'-end resection of DNA in a complex with other proteins such as Bloom (BLM) and Werner (WRN) helicases.[1][3]

Given that cancer cells often exhibit elevated levels of replication stress and rely heavily on DNA repair pathways for survival, inhibiting DNA2 presents a promising therapeutic strategy.[6] The selective inhibition of DNA2 can lead to synthetic lethality in cancer cells with specific genetic backgrounds, such as those with p53 mutations, and can synergize with other anticancer agents like PARP inhibitors.[7][8][9]

The inhibitor C5, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, was identified through a virtual high-throughput screen and has been characterized as a competitive inhibitor of DNA2.[8][10] It binds to the helicase domain of DNA2, thereby allosterically inhibiting its nuclease, ATPase, and DNA binding activities.[9][10][11]

Structure-Activity Relationship (SAR) of C5 and its Analogs

The core structure of C5 is a 4-hydroxy-8-nitroquinoline-3-carboxylic acid scaffold. Recent studies have explored modifications to this scaffold to improve its potency and druglike properties. A 2023 study investigated 24 analogs of C5, leading to the identification of compounds with significantly enhanced cellular activity. The most notable of these is the analog designated d16 .[7]

The key structural modifications and their impact on activity are summarized below:

-

Core Scaffold: The quinoline (B57606) core appears essential for activity, likely providing the necessary framework for interaction with the binding pocket in the DNA2 helicase domain.

-

Side Chain Modifications: The modifications on the C5 scaffold in analogs like d11, d16, d18, and d24 have been shown to influence their docking scores and inhibitory effects on cancer cell proliferation.[7] Compound d16, in particular, demonstrated superior potency compared to the parent compound C5 across multiple cancer cell lines.[7] This suggests that specific substitutions on the quinoline ring system can lead to more favorable hydrophobic interactions within the DNA2 binding pocket, thereby enhancing inhibitory activity.[7]

Table 1: Quantitative Bioactivity of C5 and Key Analogs

| Compound ID | Chemical Structure | DNA2 Nuclease IC50 (µM) | Cell Line (mutp53) | Cell Proliferation IC50 (µM) | Docking Score (kcal/mol) |

| C5 (NSC-15765) | 4-hydroxy-8-nitroquinoline-3-carboxylic acid | 20[8][11] | MDA-MB-468 | >50 | -6.3[7] |

| BT549 | >50 | ||||

| MDAH-2774 | >50 | ||||

| d11 | Structure not publicly available | Not Reported | MDA-MB-468 | ~25 | Not Reported |

| BT549 | ~30 | ||||

| MDAH-2774 | ~35 | ||||

| d16 | Structure not publicly available | Not Reported | MDA-MB-468 | ~10 | More favorable than C5[7] |

| BT549 | ~15 | ||||

| MDAH-2774 | ~12 | ||||

| d18 | Structure not publicly available | Not Reported | MDA-MB-468 | ~30 | Not Reported |

| BT549 | ~40 | ||||

| MDAH-2774 | ~45 | ||||

| d24 | Structure not publicly available | Not Reported | MDA-MB-468 | ~35 | Not Reported |

| BT549 | ~45 | ||||

| MDAH-2774 | ~50 |

Note: The specific chemical structures and detailed quantitative bioactivity data for the C5 analogs (d11, d16, d18, d24) are derived from graphical representations and relative potency descriptions in the cited literature, as explicit structural data and IC50 values were not always provided in the main text of the publications.[7]

Signaling and Repair Pathways Involving DNA2

DNA2 is a central player in pathways that are critical for maintaining genome integrity. Its inhibition by C5 and its analogs disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.

Detailed Experimental Protocols

This section provides methodologies for key experiments used in the evaluation of DNA2 inhibitors.

DNA2 Nuclease Activity Assay

This assay measures the ability of a compound to inhibit the nuclease activity of purified DNA2 on a synthetic DNA substrate.

Workflow:

Protocol:

-

Substrate Preparation: A 5'-flap DNA substrate is typically used. This can be prepared by annealing three oligonucleotides: a downstream oligo, a template oligo, and an upstream oligo, with the upstream oligo being 5'-labeled with a fluorescent dye (e.g., 6-FAM) or a radioisotope (e.g., ³²P).

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 100 mM NaCl, and 0.25 mg/mL BSA.

-

Inhibition Assay:

-

Add the labeled flap DNA substrate (e.g., 500 fmol) to the reaction mixture.

-

Add varying concentrations of the test inhibitor (e.g., C5 or its analogs) dissolved in DMSO. Include a DMSO-only control.

-

Initiate the reaction by adding purified recombinant human DNA2 protein (e.g., 10 nM).

-

-

Incubation: Incubate the reaction at 37°C for a time determined to be in the linear range of the enzyme's activity (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a 2X stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, and 0.1% xylene cyanol).

-

Analysis: Denature the samples by heating and resolve the cleavage products on a denaturing polyacrylamide gel.

-

Quantification: Visualize the gel using an appropriate imager (fluorescence scanner or phosphorimager). Quantify the amount of cleaved and uncleaved substrate to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.

Cellular Proliferation (MTT) Assay

This assay assesses the effect of DNA2 inhibitors on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, BT549, or MDAH-2774) in 96-well plates at a density of approximately 2,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the DNA2 inhibitor for 72 hours.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cell proliferation inhibition.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to determine if an inhibitor prevents the binding of DNA2 to its DNA substrate.

Protocol:

-

Probe Labeling: Label a DNA substrate (e.g., a flap DNA structure) with a non-radioactive label (e.g., an infrared fluorescent dye) or a radioisotope.

-

Binding Reaction:

-

Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, 0.05% NP-40).

-

In a reaction tube, combine the labeled DNA probe (e.g., 1 nM), purified DNA2 protein (e.g., 50 nM), and varying concentrations of the inhibitor (e.g., 0-1000 µM C5).

-

Incubate at room temperature for 20-30 minutes to allow binding to occur.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100 V) in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

-

-

Detection:

-

For fluorescently labeled probes, scan the gel directly using an infrared imaging system.

-

For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

-

-

Analysis: A "shift" in the migration of the labeled DNA (a slower migrating band) indicates the formation of a DNA-protein complex. A decrease in the intensity of the shifted band in the presence of the inhibitor demonstrates its ability to disrupt DNA binding.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that a compound binds to its target protein within intact cells.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., MDAH-2774) with the DNA2 inhibitor (e.g., 20 µM d16) or vehicle control (DMSO) and incubate at 37°C for 1 hour.

-

Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat the individual aliquots at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis by Western Blot:

-

Collect the supernatant containing the soluble proteins.

-

Resolve the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for DNA2, followed by a secondary antibody.

-

Detect the protein bands using an appropriate detection system.

-

-

Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the DNA2 protein.

Conclusion and Future Directions

The DNA2 inhibitor C5 and its more potent analog d16 represent a promising class of compounds for targeting cancers with high replication stress and deficiencies in other DNA repair pathways. The SAR data, although still in its early stages, suggests that modifications to the C5 scaffold can significantly enhance cellular potency. Future work should focus on synthesizing a broader range of analogs to further refine the SAR and improve pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel DNA2 inhibitors as potential anticancer therapeutics. The synergistic effects observed with PARP inhibitors also warrant further investigation and may lead to powerful combination therapies.

References

- 1. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA End Resection: Nucleases Team Up with the Right Partners to Initiate Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Structure-specific nucleases: role in Okazaki fragment maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ask-force.org [ask-force.org]

- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

The Biological Function of DNA2 Inhibitor C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA2 (DNA Replication Helicase/Nuclease 2) is a critical enzyme in maintaining genomic stability through its roles in DNA replication, repair, and recombination. Its dual nuclease and helicase activities make it an attractive target for cancer therapy, particularly in tumors exhibiting high levels of replication stress. This technical guide provides an in-depth overview of the biological function of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small molecule inhibitor of DNA2. We will detail its mechanism of action, its impact on cellular processes, and its synergistic potential with other anti-cancer agents. This document synthesizes key quantitative data, provides detailed experimental protocols for studying C5's effects, and visualizes the relevant signaling pathways.

Introduction to C5, a DNA2 Inhibitor

C5 is a potent and selective inhibitor of the DNA2 nuclease/helicase.[1][2] It was identified through a virtual high-throughput screen and has been shown to target a DNA-binding motif within the helicase domain of DNA2.[1] This binding competitively inhibits the nuclease, DNA-dependent ATPase, and helicase activities of DNA2.[1][2] By disrupting these functions, C5 effectively impairs critical DNA metabolic pathways, leading to increased sensitivity of cancer cells to DNA damaging agents.

Mechanism of Action

C5 acts as a competitive inhibitor of DNA2.[1] Kinetic analyses have demonstrated that C5 competes with the DNA substrate for binding to the enzyme.[1] This inhibition of substrate binding consequently blocks the downstream enzymatic activities of DNA2, including its ability to resect DNA ends and unwind DNA structures. The inhibitor concentration required to reduce DNA2-substrate complex formation by 50% is approximately 30 μM, which is comparable to its IC50 for nuclease activity inhibition.[1]

Quantitative Data on C5 Activity

The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of C5 from various studies.

Table 1: In Vitro Inhibitory Activity of C5 against DNA2

| Parameter | Value | Conditions | Reference |

| IC50 (Nuclease Activity) | 20 µM | In vitro nuclease assay with flap DNA substrate. | [1][2] |

| IC50 (DNA Binding) | 30 µM | Electrophoretic Mobility Shift Assay (EMSA). | [1] |

| Inhibition of ATPase Activity | Dose-dependent | In vitro ATPase assay. | [1] |

| Inhibition of Helicase Activity | Dose-dependent | In vitro helicase assay. | [1] |

Table 2: Cytotoxicity of C5 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Panel of 18 cell lines | Various | 7 - 70 µM | [1] |

| MCF7 | Breast Cancer | ~1.9 µM (in combination with MK4827) | [2] |

| A549 | Lung Cancer | > 100 µM | [2] |

Table 3: Synergistic Effects of C5 with Other Anti-Cancer Agents

| Combination Agent | Cell Line | Effect | Quantitative Measure | Reference |

| Camptothecin (CPT) | MCF7 | Sensitization | Increased cell killing with 1 µM C5. | [1] |

| PARP Inhibitor (MK4827) | MCF7 | Strong Synergy | IC50 of C5: 1.9 µM; IC50 of MK4827: 0.8 µM; Combination Index (CI) = 0.13. | [2] |

Table 4: Effect of C5 on DNA Repair Pathways

| Pathway | Cell Line | Effect | C5 Concentration | Reference |

| Homologous Recombination (HR) | U2OS | Inhibition | Dose-dependent (10-60 µM) | [1] |

| Single-Strand Annealing (SSA) | U2OS | Inhibition | Dose-dependent (10-60 µM) | [1] |

Impact on Cellular Signaling and Processes

C5's inhibition of DNA2 has profound effects on several critical cellular pathways, particularly those involved in the response to DNA damage and replication stress.

DNA End Resection and Homologous Recombination

DNA2 plays a crucial role in the long-range resection of DNA double-strand breaks (DSBs), a key step in initiating homologous recombination (HR) repair. By inhibiting DNA2, C5 impairs this process, leading to a reduction in HR efficiency.[1] This is particularly relevant in cancer cells that are often dependent on HR for survival.

Replication Fork Stability and Restart

Stalled replication forks are a major source of genomic instability. DNA2 is involved in the processing and restart of these stalled forks. C5 treatment inhibits the restart of stalled DNA replication forks, leading to their collapse and the generation of DSBs.[1] Furthermore, in cells with deficiencies in replication fork protection proteins like BRCA2, C5 prevents the over-resection of nascent DNA.[1]

Synergy with PARP Inhibitors and Chemotherapy

The impairment of HR by C5 provides a strong rationale for its combination with PARP inhibitors (PARPi). PARPi are effective in HR-deficient tumors, and by creating a state of "BRCAness" through DNA2 inhibition, C5 can sensitize HR-proficient tumors to PARPi, resulting in synthetic lethality.[1] C5 also sensitizes cancer cells to chemotherapeutic agents that induce replication stress, such as camptothecin.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the biological function of the DNA2 inhibitor C5.

Preparation of C5 Stock Solution

-

Compound: 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5).

-

Solvent: Dissolve C5 in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed a level that affects cellular viability (typically <0.5%).

Cell Viability and Clonogenic Assays

Objective: To determine the cytotoxic effects of C5 alone or in combination with other drugs.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF7) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of C5 (e.g., 0-10 µM) and/or a synergistic agent (e.g., PARP inhibitor MK4827 at 0 or 1 µM).[1] Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 7-14 days, allowing for colony formation.

-

Fixation and Staining:

-

Wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.

-

Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the survival fraction for each treatment by normalizing the number of colonies to that of the untreated control.

In Vitro DNA2 Nuclease and Helicase Assays

Objective: To directly measure the inhibitory effect of C5 on the enzymatic activities of purified DNA2.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA).

-

Add purified recombinant DNA2 protein.

-

Add a radiolabeled DNA substrate (e.g., a 5'-flap DNA for nuclease assay or a forked duplex for helicase assay).

-

Add varying concentrations of C5 (e.g., 0-250 µM) or DMSO control.[2]

-

For helicase assays, include ATP.

-

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reactions by adding a stop buffer containing EDTA and a loading dye.

-

Gel Electrophoresis: Separate the reaction products on a native or denaturing polyacrylamide gel.

-

Visualization and Quantification: Visualize the radiolabeled DNA using autoradiography and quantify the percentage of substrate cleavage (nuclease activity) or unwinding (helicase activity).

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of C5 on the DNA binding activity of DNA2.

Protocol:

-

Binding Reaction:

-

Prepare a binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 2.5 mM MgCl₂, 10% glycerol).

-

Incubate purified DNA2 protein with varying concentrations of C5 (e.g., 0-1000 µM) for 15 minutes on ice.[1]

-

Add a radiolabeled DNA probe (e.g., a flap DNA substrate) and incubate for another 20-30 minutes at room temperature.[1]

-

-

Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run in a cold room or with a cooling system.

-

Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.

-

Analysis: A decrease in the shifted band (DNA-protein complex) with increasing C5 concentration indicates inhibition of DNA binding.

DNA Fiber Assay

Objective: To visualize and quantify the effect of C5 on replication fork dynamics.

Protocol:

-

Cell Labeling:

-

Pulse-label asynchronously growing cells (e.g., U2OS) with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20 minutes.

-

Wash the cells with warm medium.

-

Pulse-label with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20 minutes. C5 can be added during the first or second labeling, or between them, depending on the experimental question.

-

-

Cell Lysis and DNA Spreading:

-

Harvest the cells and resuspend them in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

-

Spot a small volume of the cell lysate onto a glass slide and tilt the slide to allow the DNA to spread.

-

-

Fixation and Denaturation:

-

Air-dry the slides and fix the DNA fibers with a 3:1 methanol:acetic acid solution.

-

Denature the DNA with 2.5 M HCl.

-

-

Immunostaining:

-

Block the slides with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

-

Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

-

-

Microscopy and Analysis:

-

Image the slides using a fluorescence microscope.

-

Measure the lengths of the red (CldU) and green (IdU) tracks to determine replication fork speed, origin firing, and fork stalling/restart events.

-

Western Blotting for Phosphorylated RPA

Objective: To assess the impact of C5 on the phosphorylation of RPA, a marker of replication stress.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells (e.g., MCF7) with C5 and/or a DNA damaging agent like camptothecin.[1]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against phosphorylated RPA32 (e.g., at Ser33).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total RPA).

I-SceI/GFP-Based Reporter Assays for HR and SSA

Objective: To quantify the effect of C5 on homologous recombination and single-strand annealing.

Protocol:

-

Cell Line: Use a cell line (e.g., U2OS) stably integrated with a GFP-based reporter construct for HR (DR-GFP) or SSA (SA-GFP).[1]

-

Transfection: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a site-specific double-strand break in the reporter construct.

-

C5 Treatment: Immediately after transfection, treat the cells with varying concentrations of C5 (e.g., 0-60 µM).[1]

-

Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

-

Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

Data Analysis: A reduction in the percentage of GFP-positive cells in C5-treated samples compared to the control indicates inhibition of HR or SSA.

Visualizing the Impact of C5: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by C5 and the workflows of the experimental protocols described above.

Caption: C5 inhibits DNA2, leading to impaired replication fork restart and HR, and sensitizing cells to PARP inhibitors.

Caption: Workflow for assessing cell viability using a clonogenic assay.

Caption: Experimental workflow for the DNA fiber assay to study replication dynamics.

Conclusion

The this compound represents a promising therapeutic agent, particularly in the context of combination therapies for cancer. Its ability to disrupt fundamental DNA replication and repair processes creates vulnerabilities in cancer cells that can be exploited by other drugs, such as PARP inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the biological functions and therapeutic potential of C5 and other DNA2 inhibitors. Further research into the in vivo efficacy and safety of C5 is warranted to translate these promising preclinical findings into clinical applications.

References

The Competitive Inhibition of DNA2 by C5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA2 (DNA Replication Helicase/Nuclease 2) is a multifunctional enzyme critical for maintaining genomic integrity through its roles in DNA replication, repair, and recombination.[1][2] Its dual nuclease and helicase activities are essential for processing stalled replication forks and resecting DNA double-strand breaks (DSBs), making it a compelling target in oncology.[1][3] Cancer cells often exhibit heightened replication stress and upregulate DNA repair pathways, including those involving DNA2, for survival.[3][4] Consequently, inhibiting DNA2 presents a promising therapeutic strategy to sensitize cancer cells to chemotherapy and radiation.[4][5] This guide focuses on the small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a potent and selective inhibitor of DNA2, with a detailed exploration of its competitive inhibitory mechanism.[4][6]

Core Mechanism: C5 as a Competitive Inhibitor

By occupying this site, C5 directly blocks the binding of DNA2 to its DNA substrate.[4] This inhibitory action has been experimentally verified through electrophoretic mobility shift assays (EMSA), which showed that increasing concentrations of C5 reduce the ability of DNA2 to bind to a DNA substrate.[4] Furthermore, since the ATPase activity of DNA2 is dependent on DNA binding, C5 also consequently inhibits this function.[4] Therefore, C5 competitively inhibits DNA2 by preventing substrate binding, which in turn abrogates its nuclease and ATPase activities.[4][6]

Mechanism of Action Workflow

References

- 1. Dna2 nuclease-helicase structure, mechanism and regulation by Rpa | eLife [elifesciences.org]

- 2. Cross talk between the nuclease and helicase activities of Dna2: role of an essential iron–sulfur cluster domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]

A Technical Guide to the DNA2 Inhibitor Binding Pocket: The "C5" Interaction

DISCLAIMER: This document addresses the binding of the specific small molecule inhibitor, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, referred to in literature as compound C5 , to the DNA2 nuclease/helicase. This is distinct from "Complement C5 inhibitors" (e.g., Eculizumab), which are therapeutic agents targeting the complement C5 protein of the immune system. There is no known interaction between Complement C5 inhibitors and the DNA2 protein.

Introduction

DNA2 (DNA replication/repair protein 2) is a multifunctional enzyme with essential roles in maintaining genomic stability. It possesses nuclease, 5'-to-3' helicase, and DNA-dependent ATPase activities, which are critical for Okazaki fragment processing, DNA double-strand break repair, and the restart of stalled replication forks[1][2]. Due to the frequent upregulation of DNA repair proteins in cancer cells to counteract replication stress, DNA2 has emerged as a promising therapeutic target. Inhibiting its bifunctional activity could sensitize cancer cells to chemotherapeutic agents[1][3].

A virtual high-throughput screen identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid, designated compound C5 , as a potent and selective inhibitor of DNA2[1]. This guide provides a detailed technical overview of the C5 binding pocket on DNA2, the quantitative aspects of this interaction, and the experimental protocols used for its characterization.

The C5 Binding Pocket on DNA2

The C5 inhibitor binds to a specific pocket, referred to as "Site 1," located in the helicase domain of the DNA2 protein[1][4]. This binding is significant because, despite being in the helicase domain, it competitively inhibits the binding of the DNA substrate, thereby blocking all of the enzyme's key functions: nuclease, ATPase, and helicase activities[1][5][6][7].

The binding pocket is formed by a cluster of amino acid residues that create a surface for interaction with the C5 molecule. Mutagenesis studies have identified key residues within a 6 Å sphere of the C5 binding site that are crucial for this interaction. These include V682, L686, F696, L697, R698, L699, G700, L729, L732, Y733, Q736, Q738, V739, and T741[1]. The location of this pocket is strategically positioned near the DNA-binding motif, explaining its potent, competitive inhibitory effect[1]. Structural models suggest that C5 binding physically interferes with the proper docking of the DNA substrate[1][4].

Mechanism of Action

The kinetic analysis of C5's effect on DNA2's nuclease activity fits a competitive inhibition model. This indicates that C5 directly competes with the DNA substrate for binding to the enzyme. By occupying the Site 1 pocket, C5 prevents the DNA substrate from binding effectively. Since DNA binding is a prerequisite for all of DNA2's enzymatic functions, this single binding event leads to the comprehensive inhibition of its nuclease, ATPase, and helicase activities[1]. The coupling between the helicase and nuclease domains is well-established, where mutations or binding events in one domain can allosterically affect the function of the other[1][8].

Quantitative Data

The inhibitory potency of C5 has been quantified through various enzymatic assays. The data is summarized below.

| Parameter | Value | Description | Reference |

| IC₅₀ (Nuclease Activity) | 20 µM | The concentration of C5 required to inhibit 50% of DNA2 nuclease activity. This is the intrinsic inhibition constant derived from kinetic analyses. | [1][4][5][6][7] |

| Inhibition Model | Competitive | C5 competes directly with the DNA substrate for binding to the enzyme. | [1] |

| Docking Score (Glide XP) | -8.3 kcal/mol | The calculated binding affinity from the initial virtual screen using a homology model of DNA2. | [1] |

| Effect on Other Nucleases | Poor Inhibition | C5 shows high specificity for DNA2, with poor inhibition of other structure-specific nucleases like FEN1 and EXO1. | [1] |

| Cellular Activity | Synergizes with PARP inhibitors | In cellular assays, C5 enhances the cytotoxic effects of PARP inhibitors, demonstrating therapeutic potential. | [1][3] |

Experimental Protocols

The characterization of the C5 inhibitor's interaction with DNA2 involved several key biochemical assays.

This assay measures the ability of DNA2 to cleave a specific DNA substrate and is used to determine the IC₅₀ of inhibitors.

-

Objective: To quantify the nuclease activity of purified DNA2 protein in the presence of varying concentrations of the C5 inhibitor.

-

Substrate: A 5'-³²P radiolabeled flap DNA substrate is typically used. This substrate mimics an Okazaki fragment intermediate.

-

Protocol:

-

Reaction Setup: Reactions are prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

-

Enzyme and Inhibitor: Purified recombinant DNA2 protein (e.g., 0.5–5 nM) is pre-incubated with varying concentrations of the C5 inhibitor (e.g., 0–250 µM) or DMSO as a control.

-

Initiation: The reaction is initiated by adding the flap DNA substrate (e.g., 5–50 nM).

-

Incubation: The reaction is incubated at 37°C for a time period within the linear range of the enzyme's activity (e.g., 1-10 minutes).

-

Termination: The reaction is stopped by adding a stop buffer containing EDTA and formamide.

-

Analysis: The reaction products are resolved on a denaturing polyacrylamide gel (e.g., 15% urea-PAGE). The gel is dried and exposed to a phosphor screen.

-

Quantification: The amount of cleaved product is quantified using densitometry. The relative nuclease activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.

-

-

Reference: [1]

This assay measures the hydrolysis of ATP by DNA2, which is dependent on the presence of DNA.

-

Objective: To determine if the C5 inhibitor affects the ATPase function of DNA2.

-

Protocol:

-

Reaction Setup: The reaction mixture includes purified DNA2 (e.g., 10 nM), a DNA effector (e.g., 200 nM ssDNA), and [γ-³²P]ATP in an appropriate reaction buffer.

-

Inhibition: Varying concentrations of C5 (e.g., 0–250 µM) are added to the reaction.

-

Incubation: The reaction is incubated at 37°C.

-

Analysis: Aliquots are taken at time points and spotted onto a thin-layer chromatography (TLC) plate.

-

Separation: The TLC plate is developed in a chromatography tank to separate the hydrolyzed inorganic phosphate (B84403) (³²P-Pi) from the unhydrolyzed [γ-³²P]ATP.

-

Quantification: The plate is dried and analyzed by autoradiography to quantify the amount of ATP hydrolysis.

-

-

Reference: [1]

EMSA is used to directly assess the binding of DNA2 to its DNA substrate and how this is affected by an inhibitor.

-

Objective: To visualize and quantify the inhibition of DNA-substrate binding by the C5 compound.

-

Protocol:

-

Probe Preparation: A radiolabeled DNA substrate (e.g., 1 nM of ³²P-labeled flap DNA) is prepared.

-

Binding Reaction: Purified DNA2 protein (e.g., 50 nM) is incubated with the labeled DNA probe in a binding buffer.

-

Inhibition: Increasing concentrations of the C5 inhibitor (e.g., 0–1000 µM) are included in the binding reactions.

-

Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel at 4°C to separate the protein-DNA complexes from the free DNA probe.

-

Analysis: The gel is dried and visualized by autoradiography. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of binding.

-

-

Reference: [1]

References

- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DNA2 inhibitor C5 - MedChem Express [bioscience.co.uk]

- 7. NB-64-06429-100mg | this compound [35973-25-2] Clinisciences [clinisciences.com]

- 8. Cross talk between the nuclease and helicase activities of Dna2: role of an essential iron–sulfur cluster domain - PMC [pmc.ncbi.nlm.nih.gov]

The DNA2 Inhibitor C5: A Technical Guide to its Role in DNA End Resection

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair these breaks: non-homologous end joining (NHEJ) and homologous recombination (HR). The choice between these pathways is a critical determinant of cell fate and is largely governed by the initial processing of the DNA ends, a process known as DNA end resection. DNA end resection is the nucleolytic degradation of the 5' strand at a DSB to create a 3' single-stranded DNA (ssDNA) overhang. This 3' tail is the key substrate for the HR machinery, initiating a high-fidelity repair process. A key enzyme in the long-range resection step of this pathway is DNA2 (DNA replication ATP-dependent helicase/nuclease 2), which possesses both helicase and nuclease activities. Given its crucial role in HR, DNA2 has emerged as a promising target for cancer therapy. This technical guide focuses on C5, a small molecule inhibitor of DNA2, and its impact on DNA end resection.

Core Concepts: DNA End Resection

DNA end resection is a two-step process:

-

Initiation (Short-range resection): The MRN complex (MRE11-RAD50-NBS1) and CtIP work together to initiate the resection process, creating a short stretch of ssDNA.

-

Extension (Long-range resection): This step is carried out by two parallel pathways involving either EXO1 (Exonuclease 1) or the coordinated action of a helicase (BLM or WRN) and the DNA2 nuclease. DNA2, in conjunction with BLM, unwinds the DNA duplex and degrades the 5' strand, generating the long 3' ssDNA overhang necessary for HR.

The inhibition of DNA end resection is a key strategy to compromise the HR repair pathway, making cancer cells more susceptible to DNA damaging agents.

The DNA2 Inhibitor C5: Mechanism of Action

C5, with the chemical name 4-hydroxy-8-nitroquinoline-3-carboxylic acid, has been identified as a potent and selective inhibitor of DNA2. It competitively inhibits the nuclease activity of DNA2 by binding to its helicase domain, a site that is crucial for DNA substrate binding. This binding action consequently inhibits all three of DNA2's enzymatic functions:

-

Nuclease activity: The primary function inhibited, preventing the degradation of the 5' strand during resection.

-

ATPase activity: As this is dependent on DNA binding, C5's interference with substrate binding also inhibits ATP hydrolysis.

-

Helicase activity: The unwinding of the DNA duplex is also hampered due to the inhibitor's binding to the helicase domain.

By inhibiting these activities, C5 effectively blocks long-range DNA end resection, thereby impairing the HR pathway. This makes it a valuable tool for studying DNA repair and a potential therapeutic agent for sensitizing cancer cells to chemotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of the this compound.

Table 1: Inhibition of DNA2 Enzymatic Activities by C5

| Enzymatic Activity | IC50 (µM) | Notes |

| Nuclease | 20 | Competitive inhibition. |

| ATPase | ~50 | Inhibition is dependent on DNA binding. |

| Helicase | Not explicitly quantified with an IC50, but shown to be inhibited. | Inhibition is a consequence of blocking DNA binding and ATPase activity. |

Table 2: Effect of C5 on Homologous Recombination (HR) and Single-Strand Annealing (SSA)

| Repair Pathway | Cell Line | Inhibition by C5 |

| Homologous Recombination (HR) | U2OS | Significant reduction in HR efficiency. |

| Single-Strand Annealing (SSA) | U2OS | Significant reduction in SSA efficiency. |

Table 3: Effect of C5 on Replication Fork Restart

| Treatment | Cell Line | Percentage of Restarting Forks |

| Control (DMSO) | A549 | ~80% |

| C5 (20 µM) | A549 | ~60% (after HU treatment), ~50% (after CPT treatment) |

Table 4: Synergistic Killing of Cancer Cells with C5 and PARP Inhibitor (MK4827)

| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |

| MCF7 | MK4827 alone | ~1.9 | N/A |

| MCF7 | C5 alone | ~0.8 | N/A |

| MCF7 | MK4827 (1 µM) + C5 (2 µM) | N/A | 0.13 (Strong Synergy) |

Experimental Protocols

Detailed methodologies for key experiments to assess the function of the this compound are provided below.

Protocol 1: In Vitro DNA2 Nuclease Inhibition Assay

Objective: To determine the IC50 of C5 for DNA2 nuclease activity.

Materials:

-

Purified recombinant human DNA2 protein

-

Fluorescently labeled flap DNA substrate (e.g., 5'-FAM, 3'-Dabcyl)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

96-well black plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of C5 in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the C5 dilutions to the wells. Include a DMSO-only control.

-

Add the purified DNA2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled flap DNA substrate to each well.

-

Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Record the initial reaction velocity for each C5 concentration.

-

Plot the reaction velocity as a function of the C5 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: DNA Fiber Analysis for Measuring DNA End Resection

Objective: To visualize and quantify the effect of C5 on DNA end resection at stalled replication forks.

Materials:

-

Cell line of interest (e.g., U2OS, A549)

-

5-Iodo-2'-deoxyuridine (IdU) and 5-Chloro-2'-deoxyuridine (CldU)

-

Hydroxyurea (HU) or Camptothecin (CPT) to induce fork stalling

-

This compound

-

Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)

-

Spreading buffer (e.g., PBS)

-

Microscope slides

-

Fixative (e.g., 3:1 Methanol:Acetic acid)

-

Denaturation solution (e.g., 2.5 M HCl)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Mouse anti-BrdU (recognizes IdU), Rat anti-BrdU (recognizes CldU)

-

Secondary antibodies: Anti-mouse IgG conjugated to a red fluorophore, Anti-rat IgG conjugated to a green fluorophore

-

Fluorescence microscope

Procedure:

-

Culture cells to ~70% confluency.

-

Pre-treat cells with C5 (e.g., 20 µM) or DMSO for 2 hours.

-

Pulse-label the cells with IdU (e.g., 25 µM) for 20 minutes.

-

Wash the cells and then treat with HU (e.g., 2 mM) or CPT (e.g., 150 nM) in the presence of C5 or DMSO for a specified time (e.g., 1-5 hours).

-

Wash the cells and pulse-label with CldU (e.g., 250 µM) for 20 minutes.

-

Harvest the cells and prepare a cell suspension.

-

Lyse a small number of cells on a microscope slide using the lysis buffer.

-

Tilt the slide to allow the DNA to spread.

-

Fix the DNA fibers with the fixative.

-

Denature the DNA with HCl.

-

Block the slides with blocking buffer.

-

Incubate with primary antibodies to detect IdU and CldU.

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the slides and visualize the DNA fibers using a fluorescence microscope.

-

Measure the length of the IdU (red) and CldU (green) tracks. A decrease in the length of the second label (green) relative to the first (red) in the presence of a fork-stalling agent indicates resection. Compare the lengths in C5-treated versus DMSO-treated cells to quantify the effect of C5 on resection.

Protocol 3: Clonogenic Survival Assay

Objective: To assess the synergistic effect of C5 and a PARP inhibitor on cancer cell survival.

Materials:

-

Cancer cell line (e.g., MCF7)

-

This compound

-

PARP inhibitor (e.g., MK4827)

-

Cell culture medium and plates

-

Crystal violet staining solution

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with a range of concentrations of C5 alone, the PARP inhibitor alone, or a combination of both. Include a DMSO control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment by normalizing to the plating efficiency of the control cells.

-

Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Protocol 4: Western Blot for Phosphorylated RPA

Objective: To indirectly measure DNA end resection by detecting the phosphorylation of RPA32 (a subunit of the ssDNA-binding protein RPA).

Materials:

-

Cell line of interest

-

DNA damaging agent (e.g., Camptothecin)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies: Rabbit anti-phospho-RPA32 (S4/S8), Mouse anti-RPA32 (total RPA), and an antibody for a loading control (e.g., anti-Actin).

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Treat cells with the DNA damaging agent in the presence or absence of C5 for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated RPA signal to the total RPA and the loading control. A decrease in the phospho-RPA signal in C5-treated cells indicates an inhibition of DNA end resection.

Visualizations

Signaling Pathway: DNA End Resection

Caption: The DNA end resection pathway, highlighting the role of DNA2 and its inhibition by C5.

Experimental Workflow: DNA Fiber Analysis

Caption: Workflow for DNA fiber analysis to measure DNA end resection.

Logical Relationship: C5's Synergistic Effect with PARP Inhibitors

Caption: The synergistic interaction between C5 and PARP inhibitors leading to cancer cell death.

The Impact of C5, a DNA2 Inhibitor, on Stalled Replication Fork Restart: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the genome is under constant threat from replication stress, which can lead to the stalling of replication forks. The efficient restart of these stalled forks is a critical process for maintaining genomic stability and cell survival. A key player in this process is the DNA2 nuclease/helicase. This guide provides a detailed examination of the effects of a small molecule inhibitor of DNA2, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, referred to as C5, on the restart of stalled replication forks. C5 has been identified as a potent inhibitor of DNA2's enzymatic activities, and its impact on cellular DNA replication processes offers a promising avenue for therapeutic intervention, particularly in oncology. This document outlines the mechanism of action of C5, presents quantitative data on its effects, details the experimental protocols for its study, and visualizes the pertinent molecular pathways.

Introduction: The Role of DNA2 in Replication Fork Stability

DNA replication is a fundamental process that is frequently challenged by various obstacles, leading to the stalling of the replication machinery. The stabilization and subsequent restart of these stalled replication forks are crucial for the faithful duplication of the genome. Failure in these processes can result in DNA damage, genomic instability, and cell death.

One of the key enzymes involved in the processing of stalled replication forks is DNA2 (DNA nuclease/helicase 2) . DNA2 is a multi-functional enzyme with both nuclease and helicase activities. It plays a critical role in several DNA metabolic pathways, including Okazaki fragment maturation, DNA double-strand break (DSB) end resection, and the maintenance of telomeres.[1] In the context of stalled replication forks, DNA2 is involved in the processing of reversed forks, a common intermediate in fork restart pathways.[2][3] It acts to degrade nascent DNA strands at the stalled fork, a necessary step for the proper remodeling of the fork structure to allow for the resumption of DNA synthesis.[2][4]

The small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) has been identified as a potent and selective inhibitor of DNA2.[5][6] C5 binds to the helicase domain of DNA2, which in turn inhibits its DNA binding and, consequently, both its nuclease and ATPase/helicase activities.[5] By inhibiting DNA2, C5 effectively blocks a critical pathway for stalled replication fork restart, making it a valuable tool for studying this process and a potential therapeutic agent for sensitizing cancer cells to DNA damaging agents.[5][6]

It is important to distinguish this DNA2 inhibitor C5 from the complement component C5 , a protein of the innate immune system. Complement C5 is a key mediator of inflammation and cell lysis and is not known to be directly involved in the enzymatic processes of DNA replication fork restart.

Quantitative Analysis of the Effect of C5 on Stalled Replication Fork Restart

The inhibitory effect of C5 on the restart of stalled replication forks has been quantified using the DNA fiber assay. This technique allows for the direct visualization and measurement of DNA replication at the single-molecule level.

| Parameter | Description | Value | Reference |

| IC50 for DNA2 Nuclease Activity | The concentration of C5 required to inhibit 50% of the nuclease activity of DNA2 in vitro. | 20 µM | [7][8] |

| Inhibition of Fork Restart (Hydroxyurea-induced stalling) | The reduction in the percentage of restarting replication forks after stalling with 2 mM hydroxyurea (B1673989) (HU) for 1 hour in A549 cells, treated with 20 µM C5. | From 80% (control) to 60% (with C5) | [5] |

| Inhibition of Fork Restart (Camptothecin-induced stalling) | The reduction in the percentage of restarting replication forks after stalling with 150 nM camptothecin (B557342) (CPT) for 1 hour in A549 cells, treated with 20 µM C5. | From 75% (control) to 50% (with C5) | [5] |

| Cell Line | Condition | % of Restarting Forks (Control) | % of Restarting Forks (20 µM C5) | Fold Reduction | Reference |

| A549 | 2 mM Hydroxyurea (1 hr) | 80% | 60% | 1.33 | [5] |

| A549 | 150 nM Camptothecin (1 hr) | 75% | 50% | 1.5 | [5] |

Synergistic Effects of C5 with Other Cancer Therapeutics